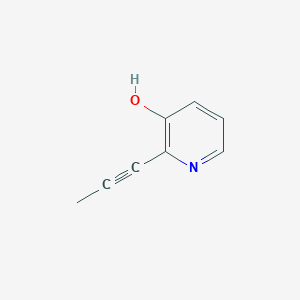
2-Prop-1-ynylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Prop-1-ynylpyridin-3-ol is a chemical compound that belongs to the class of alkynes and pyridines. It is also known as propargyl alcohol pyridine and has the chemical formula C8H7NO. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Prop-1-ynylpyridin-3-ol is not well understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Prop-1-ynylpyridin-3-ol have not been extensively studied. However, it has been shown to exhibit some antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Prop-1-ynylpyridin-3-ol in lab experiments is its high reactivity, which makes it an excellent building block for the synthesis of various organic molecules. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the study of 2-Prop-1-ynylpyridin-3-ol. One of the most promising directions is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in the field of medicinal chemistry, as it has been shown to exhibit some antimicrobial activity. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Prop-1-ynylpyridin-3-ol can be achieved through several methods. One of the most common methods is the reaction between propargyl alcohol and pyridine in the presence of a catalyst such as copper (I) iodide. Another method involves the reaction between 2-chloropyridine and propargyl alcohol in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-Prop-1-ynylpyridin-3-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various complex organic molecules.
Propriétés
Numéro CAS |
154012-84-7 |
|---|---|
Nom du produit |
2-Prop-1-ynylpyridin-3-ol |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-prop-1-ynylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-8(10)5-3-6-9-7/h3,5-6,10H,1H3 |
Clé InChI |
HIVSSDUNFRKDPB-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(C=CC=N1)O |
SMILES canonique |
CC#CC1=C(C=CC=N1)O |
Synonymes |
3-Pyridinol, 2-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
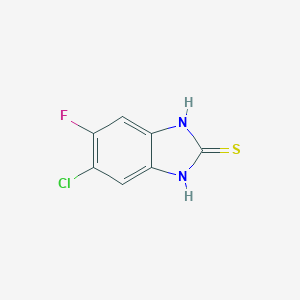
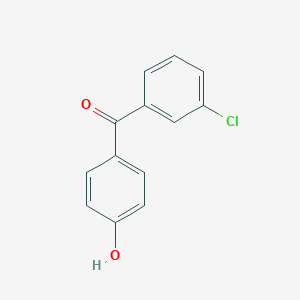
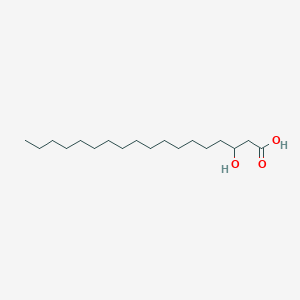
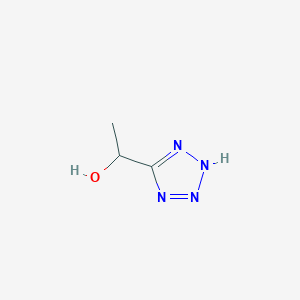
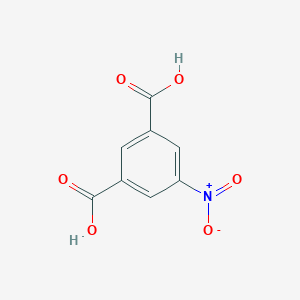
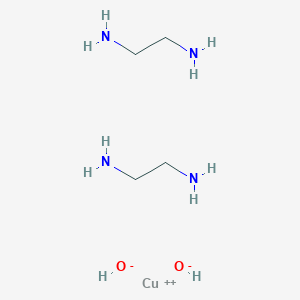
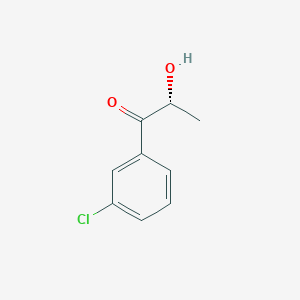
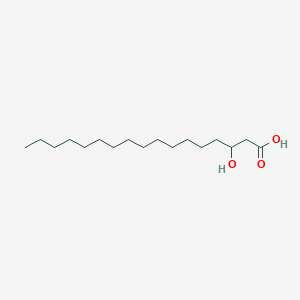
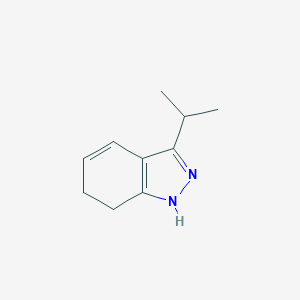
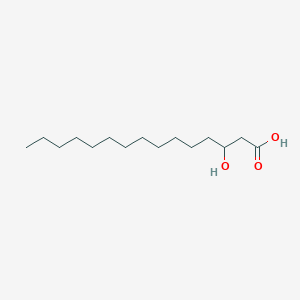
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
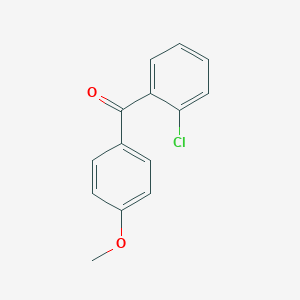
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)